2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-16-11-10-14(13-15(16)23-12-5-4-9-19(23)24)22-21(25)20-17(27-2)7-6-8-18(20)28-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKGAJXREMDHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves multiple steps, typically starting with the preparation of the benzamide core followed by the introduction of methoxy groups and the piperidinyl moiety. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, leading to changes in biological activity. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s structural uniqueness lies in its dual methoxy substitutions (2,6-position on the benzoyl group and 4-position on the aniline ring) and the incorporation of a 2-oxopiperidinyl group. Below is a comparative analysis with key analogues:
Key Differences and Implications
- The 2-oxopiperidinyl group introduces a rigid, hydrogen-bond-accepting lactam ring, which may improve target binding affinity or resistance to enzymatic degradation compared to simpler substituents like isopropoxy (mepronil) or dichloro (etobenzanid) .
- Synthetic Considerations: highlights the use of 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol for synthesizing analogues . The target compound likely requires 2,6-dimethoxybenzoyl chloride and a pre-functionalized aniline derivative (e.g., 4-methoxy-3-(2-oxopiperidin-1-yl)aniline), increasing synthetic complexity.
Biological Activity :
Research Findings and Methodological Insights
Characterization Techniques
- Spectroscopy and Crystallography: As demonstrated in , benzamide analogues are typically characterized via NMR, IR, GC-MS, and X-ray crystallography .
Biological Activity
2,6-Dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Two methoxy groups : These contribute to its lipophilicity and potential receptor interactions.
- A piperidinyl moiety : This structure is often associated with various pharmacological activities, including enzyme inhibition and receptor modulation.
The molecular formula of this compound is .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially leading to therapeutic effects such as anti-inflammatory or anticancer properties. For instance, it may interact with factor Xa, a key enzyme in the coagulation cascade .
- Receptor Binding : Studies indicate that this compound can bind to various receptors, modulating their activity. Molecular docking studies have predicted favorable binding affinities, suggesting that it may serve as an agonist or antagonist depending on the target.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : In vitro studies have demonstrated its effectiveness against several cancer cell lines. The compound's structural features allow it to interfere with cancer cell proliferation and survival pathways.
- Antitubercular Properties : The compound has shown promising results against Mycobacterium tuberculosis, indicating potential as an antitubercular agent.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through modulation of pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Apoptosis induction |
| MCF7 (Breast) | 15.0 | Cell cycle arrest |
| HCT116 (Colon) | 10.0 | Inhibition of proliferation |
Case Study 2: Antitubercular Activity
In vitro testing against Mycobacterium tuberculosis showed that the compound had an MIC (Minimum Inhibitory Concentration) of 5 µg/mL, demonstrating significant antitubercular properties compared to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
